molecular formula C13H18Cl2N2 B2969704 [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine CAS No. 827326-63-6

[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine

Cat. No. B2969704
CAS RN: 827326-63-6
M. Wt: 273.2
InChI Key: VVLFUMKYXMNTGR-UHFFFAOYSA-N
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Description

“[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The compound also contains a dichlorophenyl group, which suggests that it may have biological activity .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Pyrrolidine can be synthesized through various methods, including the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The dichlorophenyl group may also influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors, including the presence of the pyrrolidine ring and the dichlorophenyl group. The pyrrolidine ring can undergo various reactions, including functionalization . The dichlorophenyl group could also participate in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A novel synthetic route was developed for a compound structurally related to "[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine", showcasing a dynamic process due to nitrogen inversion at the central amine nitrogen, identified by NMR spectroscopy. The conformational properties of the diastereomeric pair were determined through analysis of NOE connectivities and MO calculations (Korošec et al., 2006).

Molecular Engineering and Applications

  • Research on diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes has explored their use as chemoselective alkene hydrocarboxylation initiators, highlighting the versatility of pyrrolidine-containing compounds in catalyzing organic reactions (Dyer et al., 2005).

  • The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives from pyrrolidine-containing compounds has been described, with applications in nonlinear optical/electro-optic materials. This research demonstrates the potential of pyrrolidine derivatives in the development of electro-optic materials and devices (Facchetti et al., 2003).

Bioorganic and Medicinal Chemistry

  • The discovery of a potent, orally active Src kinase inhibitor with a structural motif related to "this compound" showcases the therapeutic potential of such compounds. Demonstrated activity in human tumor cell lines and animal models of tumor growth underscores the relevance of these derivatives in drug development (Noronha et al., 2007).

Catalysis and Organic Synthesis

  • Research on the synthesis and spectroscopic characterization of Co(III) complexes involving pyrrolidine derivatives has provided insights into their potential applications in catalysis and organic synthesis. The crystal structures of these complexes reveal details about their molecular geometry and potential reactivity (Amirnasr et al., 2001).

Future Directions

The future directions for research on “[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” could include further exploration of its biological activity and potential therapeutic applications. The development of new synthetic methods and the investigation of its mechanism of action could also be areas of future research .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-4-3-11(9-13(12)15)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFUMKYXMNTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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